

VZ185: A Technical Guide to its Impact on Gene Transcription

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Compound of Interest

Compound Name: VZ185

Cat. No.: B611792

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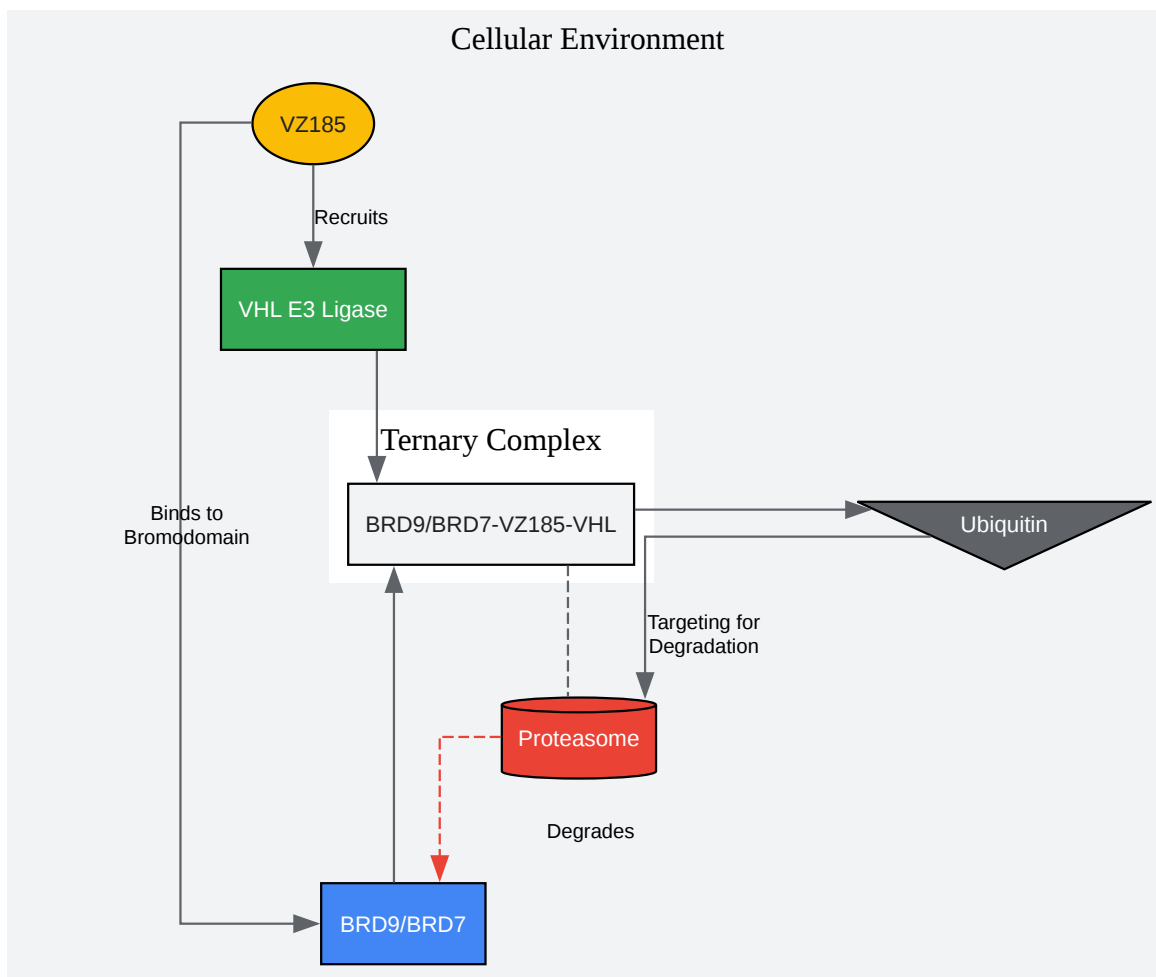
Introduction

VZ185 is a potent and selective dual degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), **VZ185** functions by hijacking the cell's natural protein disposal machinery to specifically eliminate these target proteins.[3] BRD7 and BRD9 are integral subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression.[4][5] By inducing the degradation of BRD7 and BRD9, **VZ185** provides a powerful tool to probe the function of these proteins and presents a promising therapeutic strategy in diseases where their activity is dysregulated, such as certain cancers.[5][6][7] This technical guide provides an in-depth overview of the core effects of **VZ185** on gene transcription, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Mechanism of Action: PROTAC-mediated Degradation of BRD7 and BRD9

VZ185 is a bifunctional molecule that simultaneously binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain of BRD7 or BRD9.[4] This ternary complex formation facilitates the ubiquitination of BRD7 and BRD9, marking them for degradation by the

proteasome.[3] This targeted protein degradation leads to a rapid and sustained depletion of cellular BRD7 and BRD9 levels.



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VZ185 Mechanism of Action.

Quantitative Data on VZ185 Activity

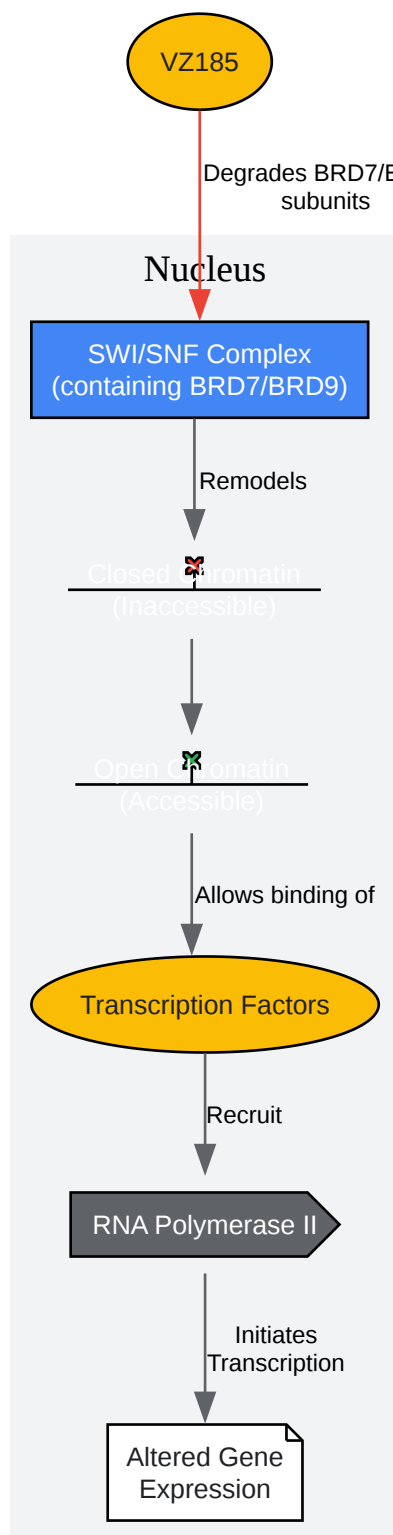
The potency and selectivity of **VZ185** have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

Parameter	BRD9	BRD7	Cell Line	Reference
DC50 (Degradation Concentration 50%)	1.8 nM	4.5 nM	RI-1	[1]
DC50	2-8 nM	-	EOL-1, A-204	[3]
Binding Affinity (KD to VHL)	\multicolumn{2}{c}{30 nM (binary and ternary)}		[1]	

Compound	Cell Line	EC50 (Half maximal effective concentration)	Reference
VZ185	EOL-1	3.4 nM	[2]
VZ185	A-204	39.8 nM	[2]

Effect on Gene Transcription

The degradation of BRD7 and BRD9 by **VZ185** leads to significant changes in gene expression. As components of the SWI/SNF complex, BRD7 and BRD9 play a role in regulating the accessibility of chromatin to the transcriptional machinery. Their removal, therefore, alters the transcriptional landscape of the cell.



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Role of BRD7/BRD9 in SWI/SNF-mediated gene regulation.

Transcriptomic Consequences of BRD9 Degradation

While a comprehensive transcriptomic dataset for **VZ185** is not publicly available, studies on other BRD9 degraders and BRD9 knockdown provide significant insights into the downstream effects on gene expression.

A key consequence of BRD9 degradation is the downregulation of ribosome biogenesis and rRNA processing pathways.^{[8][9]} This is accompanied by a decrease in the expression of the master regulator MYC.^[9] In synovial sarcoma, BRD9 degradation has been shown to reverse oncogenic gene expression programs.^{[6][7]} In prostate cancer, knockdown of BRD9 resulted in the differential expression of over 2,400 genes.^[10]

The following table summarizes a selection of gene ontology (GO) terms enriched among genes downregulated upon BRD9 deletion in malignant rhabdoid tumors.

Gene Ontology (GO) Term	Description
Ribosome biogenesis	The process of making ribosomes, the cell's protein synthesis machinery.
rRNA metabolic process	The chemical reactions and pathways involving ribosomal RNA.
ncRNA processing	The modification and maturation of non-coding RNAs.

Experimental Protocols

Cell Culture and VZ185 Treatment

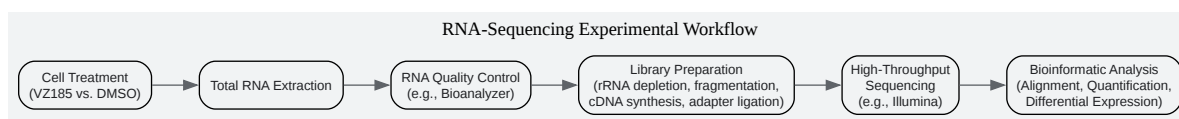
- **Cell Lines:** Human cell lines such as HeLa, RI-1, EOL-1, or A-204 can be used.
- **Culture Conditions:** Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **VZ185 Treatment:** Prepare a stock solution of **VZ185** in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-100 nM). Treat cells for the desired duration (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control.

Western Blotting for BRD7/BRD9 Degradation

- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

RNA Extraction and RNA-Sequencing

This protocol is a representative workflow for analyzing transcriptomic changes following **VZ185** treatment.



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A typical workflow for RNA-sequencing analysis.

- **RNA Extraction:**
 - Following **VZ185** or DMSO treatment, harvest cells.

- Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.[\[11\]](#)
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[\[11\]](#)
- RNA Quality and Quantity Assessment:
 - Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).[\[11\]](#)
 - Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is generally recommended for high-quality RNA-seq.
- Library Preparation:
 - Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA in a cell.
 - Fragment the remaining RNA into smaller pieces.
 - Synthesize first-strand complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers.
 - Synthesize the second strand of cDNA.
 - Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
 - Amplify the library using PCR.
- Sequencing:
 - Quantify the final library and assess its quality.
 - Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
- Bioinformatic Analysis:
 - Assess the quality of the raw sequencing reads.

- Align the reads to a reference genome.
- Quantify the expression level of each gene.
- Perform differential gene expression analysis between **VZ185**-treated and control samples to identify significantly up- and down-regulated genes.
- Perform pathway and gene ontology analysis to identify the biological processes affected by **VZ185** treatment.

Conclusion

VZ185 is a powerful chemical probe for studying the roles of BRD7 and BRD9 in gene regulation. Its ability to induce rapid and selective degradation of these proteins provides a means to investigate the downstream consequences on the transcriptome. The primary effect of **VZ185** on gene transcription is mediated through the disruption of the SWI/SNF chromatin remodeling complex, leading to widespread changes in gene expression, most notably the downregulation of pathways involved in ribosome biogenesis and MYC-driven transcription. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate effects of **VZ185** and other targeted protein degraders on cellular function.

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